Éster metílico de tert-butoxicarbonil-fenilalanil-metionina

Descripción general

Descripción

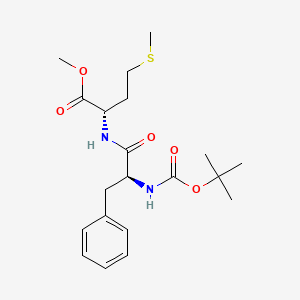

tert-Butoxycarbonyl-phenylalanyl-methionine methyl ester is a compound used primarily in peptide synthesis. It is a derivative of phenylalanine and methionine, two essential amino acids, and is often employed as a protecting group in organic synthesis to prevent unwanted reactions at specific sites on a molecule.

Aplicaciones Científicas De Investigación

tert-Butoxycarbonyl-phenylalanyl-methionine methyl ester is widely used in scientific research, particularly in:

Chemistry: As a building block in peptide synthesis and as a protecting group for amino acids.

Biology: In the study of protein structure and function.

Medicine: In the development of peptide-based drugs and therapeutic agents.

Industry: In the production of synthetic peptides for various applications

Mecanismo De Acción

Target of Action

As a derivative of phenylalanine, it may interact with enzymes or receptors that recognize phenylalanine or its derivatives .

Mode of Action

The tert-butoxycarbonyl (Boc) group is a common protecting group used in peptide synthesis, which can be removed under acidic conditions .

Biochemical Pathways

As a derivative of phenylalanine, it might be involved in pathways related to protein synthesis and metabolism .

Pharmacokinetics

As a derivative of phenylalanine, it’s likely to be absorbed and distributed in the body in a similar manner to other amino acids .

Result of Action

As a derivative of phenylalanine, it might be involved in protein synthesis and other cellular processes .

Action Environment

Factors such as ph and temperature could potentially affect its stability and activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butoxycarbonyl-phenylalanyl-methionine methyl ester typically involves the protection of the amino group of phenylalanine with a tert-butoxycarbonyl (Boc) group. This is followed by the esterification of the carboxyl group with methanol to form the methyl ester. The reaction conditions often involve the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

tert-Butoxycarbonyl-phenylalanyl-methionine methyl ester undergoes various chemical reactions, including:

Oxidation: The sulfur atom in methionine can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The Boc group can be removed under acidic conditions to reveal the free amine.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Substitution: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol are typical reagents for Boc deprotection.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Free amines.

Comparación Con Compuestos Similares

Similar Compounds

- tert-Butoxycarbonyl-phenylalanine methyl ester

- tert-Butoxycarbonyl-methionine methyl ester

- tert-Butoxycarbonyl-tyrosine methyl ester

Uniqueness

tert-Butoxycarbonyl-phenylalanyl-methionine methyl ester is unique due to the presence of both phenylalanine and methionine residues, which provide distinct chemical properties and reactivity. The combination of these two amino acids allows for specific applications in peptide synthesis that are not possible with other similar compounds .

Propiedades

IUPAC Name |

methyl (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O5S/c1-20(2,3)27-19(25)22-16(13-14-9-7-6-8-10-14)17(23)21-15(11-12-28-5)18(24)26-4/h6-10,15-16H,11-13H2,1-5H3,(H,21,23)(H,22,25)/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STRFQIOAEDHQFM-HOTGVXAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50193299 | |

| Record name | tert-Butoxycarbonyl-phenylalanyl-methionine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40290-63-9 | |

| Record name | tert-Butoxycarbonyl-phenylalanyl-methionine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040290639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butoxycarbonyl-phenylalanyl-methionine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.